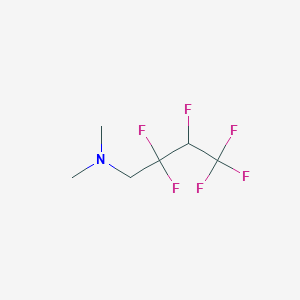![molecular formula C16H13F6NO4S B6313018 3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1357624-63-5](/img/structure/B6313018.png)
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate (3-TFM-PFB-1-S) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 100-102°C. 3-TFM-PFB-1-S has a low toxicity and is a relatively stable compound, making it an ideal choice for a variety of research applications.
科学研究应用
3-TFM-PFB-1-S has a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Additionally, 3-TFM-PFB-1-S has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of a variety of pharmaceuticals.
作用机制
3-TFM-PFB-1-S is an organic compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts by providing a nucleophilic center, which facilitates the formation of covalent bonds between the reactants. Additionally, 3-TFM-PFB-1-S can act as an electron donor, which can facilitate the formation of a variety of different products.
Biochemical and Physiological Effects
3-TFM-PFB-1-S is a relatively non-toxic compound and has not been found to have any significant biochemical or physiological effects. It has been found to be non-irritating to the skin and eyes, and has not been found to be a skin sensitizer. Additionally, it has not been found to be a reproductive or developmental toxin.
实验室实验的优点和局限性
3-TFM-PFB-1-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and non-irritating, making it an ideal choice for a variety of research applications.
However, there are some limitations to using 3-TFM-PFB-1-S in laboratory experiments. It is a relatively expensive compound, and the two-step synthesis process can be time consuming. Additionally, the reaction conditions required for the synthesis of 3-TFM-PFB-1-S can be difficult to control, making it difficult to obtain consistent results.
未来方向
There are a number of potential future applications for 3-TFM-PFB-1-S. It could be used in the synthesis of a variety of different pharmaceuticals, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Furthermore, 3-TFM-PFB-1-S could be used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used as a catalyst in the synthesis of a variety of different compounds.
合成方法
3-TFM-PFB-1-S can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluorobutane-1-sulfonyl chloride with 6-(trifluoromethyl)-2-pyridinyloxybenzene in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with potassium hydroxide in DMF to yield 3-TFM-PFB-1-S.
属性
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4,4,4-trifluorobutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)8-3-9-28(24,25)27-12-5-1-4-11(10-12)26-14-7-2-6-13(23-14)16(20,21)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMTTXAJSOJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)



![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)





![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

